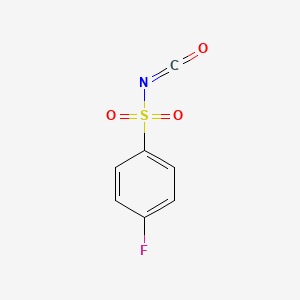

4-Fluorobenzenesulfonyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMRJRSOWRCSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369872 | |

| Record name | 4-Fluorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3895-25-8 | |

| Record name | 4-Fluorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzenesulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Fluorobenzenesulfonyl Isocyanate (CAS 3895-25-8)

[1]

Executive Summary

4-Fluorobenzenesulfonyl isocyanate (CAS 3895-25-8) represents a high-value electrophilic building block in medicinal and polymer chemistry. Distinguished by the electron-withdrawing sulfonyl group linked directly to the isocyanate cumulene system, this reagent exhibits significantly enhanced electrophilicity compared to standard aryl isocyanates. Its primary utility lies in the rapid, modular synthesis of sulfonylureas —a privileged scaffold in antidiabetic therapeutics, herbicides, and antimicrobial agents.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, reaction mechanisms, and rigorous experimental protocols for its application in drug discovery.

Chemical Profile & Properties[2][3][4][5][6][7][8]

The introduction of the fluorine atom at the para-position of the benzene ring serves a dual purpose: it modulates the lipophilicity (LogP) of the resulting pharmacophore and enhances metabolic stability by blocking oxidative metabolism at the C4 position.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 3895-25-8 | |

| IUPAC Name | 4-Fluoro-N-(oxomethylidene)benzenesulfonamide | |

| Molecular Formula | C₇H₄FNO₃S | |

| Molecular Weight | 201.18 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 63°C @ 0.1 mmHg | High vacuum required for distillation [1] |

| Density | ~1.41 g/cm³ | |

| Reactivity | Highly Moisture Sensitive | Hydrolyzes to sulfonamide & CO₂ |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Store in desiccator/glovebox |

Mechanistic Utility

The reactivity of this compound is driven by the strong electron-withdrawing nature of the sulfonyl group (

Reaction Pathway: Sulfonylurea Formation

The most common application is the reaction with primary or secondary amines to form N-sulfonylureas . Unlike standard isocyanates, sulfonyl isocyanates are reactive enough to engage less nucleophilic amines or hindered substrates without harsh forcing conditions.

Diagram 1: Nucleophilic Addition Mechanism

Figure 1 illustrates the stepwise addition of a primary amine to the isocyanate, forming the tetrahedral intermediate followed by proton transfer.

Caption: Fig 1. Mechanism of sulfonylurea formation. The sulfonyl group enhances the electrophilicity of the central carbon, facilitating rapid nucleophilic attack.

Applications in Drug Development[2][3][4][5][6][9]

The Sulfonylurea Scaffold

Sulfonylureas are a classic class of oral antidiabetic drugs (e.g., Glimepiride) that act by closing K

SuFEx and Click Chemistry

While Fluorosulfuryl isocyanate (FSI) is the standard for Sulfur(VI) Fluoride Exchange (SuFEx), this compound serves as a complementary building block. It allows for the installation of a pre-functionalized aryl core, avoiding the need for subsequent cross-coupling steps often required when starting from inorganic linkers [3].

Experimental Protocols

Safety Warning: Isocyanates are potent respiratory sensitizers and lachrymators. All operations must be performed in a fume hood.

Protocol A: Synthesis of N-(4-fluorobenzenesulfonyl)-N'-alkylurea

This protocol describes the standard coupling of CAS 3895-25-8 with a primary amine. This reaction is generally exothermic and requires temperature control to prevent side reactions (e.g., polymerization).

Reagents:

-

This compound (1.0 equiv)[1]

-

Primary Amine (0.95 - 1.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (Optional): Triethylamine (0.1 equiv) - Only if amine is a salt.

Procedure:

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (

). -

Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL). If the amine is available as a hydrochloride salt, add Triethylamine (1.1 mmol) to liberate the free base.

-

Addition: Cool the solution to 0°C (ice bath). Add This compound (1.0 mmol) dropwise via syringe.

-

Note: A slight exotherm may be observed.[2]

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.

-

TLC Stain: Isocyanates are not easily visualized; monitor the disappearance of the amine.

-

-

Workup:

-

Option A (Precipitation): If the product precipitates, filter the solid, wash with cold DCM/Hexane (1:1), and dry under vacuum.

-

Option B (Extraction): Dilute with DCM (20 mL), wash with 0.1 M HCl (to remove unreacted amine/base), followed by Brine. Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography, as sulfonylureas can streak on silica gel.

Diagram 2: Experimental Workflow

Figure 2 outlines the critical decision points in the synthesis workflow.

Caption: Fig 2. Step-by-step synthesis workflow for sulfonylurea generation.

Safety & Stability Guidelines

Moisture Sensitivity

Sulfonyl isocyanates react violently with water.[2]

-

Reaction:

-

Hazard: The release of

gas can pressurize sealed vessels, leading to explosion risks. Always vent containers properly if hydrolysis is suspected.

Handling Precautions

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.

-

Respiratory: Use only in a well-ventilated fume hood. If handling large quantities outside a hood, a full-face respirator with organic vapor cartridges is mandatory due to the sensitization risk [4].

-

Decontamination: Spills should be neutralized with a solution of 5% aqueous ammonia and 10% isopropyl alcohol.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76963, this compound. Retrieved from [Link]

-

Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates: Hazard Recognition. Retrieved from [Link]

structure of 4-Fluorobenzenesulfonyl isocyanate

Technical Guide: Structure & Reactivity of 4-Fluorobenzenesulfonyl Isocyanate

Executive Summary & Identification

This compound is a high-reactivity electrophilic intermediate used extensively in the synthesis of sulfonylurea pharmacophores (antidiabetics, herbicides) and carbamates. Its molecular architecture combines the electron-withdrawing power of a para-fluorine atom and a sulfonyl group, rendering the isocyanate carbon exceptionally susceptible to nucleophilic attack.

Critical Identification Note: There is a frequent database ambiguity regarding this compound. You must distinguish between the sulfonyl isocyanate (the subject of this guide) and the phenyl isocyanate.

| Feature | Target Compound | Common Confusant |

| Chemical Name | This compound | 4-Fluorophenyl isocyanate |

| Structure | ||

| CAS Number | 3895-25-8 | 1195-45-5 |

| Reactivity | Extreme (Sulfonyl-activated) | High (Aryl-activated) |

| Primary Use | Sulfonylurea synthesis | Urea synthesis |

Molecular Architecture & Electronic Properties

The reactivity of this compound is defined by the synergistic electron-withdrawing effects of the sulfonyl group and the fluorine substituent.

Electronic Distribution

-

Isocyanate Group (

): The linear cumulene system is attached directly to the sulfur atom. The sulfonyl group ( -

Fluorine Substituent (

): Located at the para position, fluorine exerts a strong inductive withdrawal ( -

Sulfonyl Linker (

): Acts as an "electronic amplifier," isolating the resonance of the aromatic ring from the isocyanate while exerting a strong inductive pull.

Structural Diagram (DOT)

Figure 1: Electronic flow in this compound. The red arrows indicate electron density withdrawal, activating the NCO group.

Synthesis Protocol

Methodology: The most robust laboratory-scale synthesis involves the reaction of 4-fluorobenzenesulfonamide with oxalyl chloride or thionyl chloride/phosgene. The oxalyl chloride route is preferred in many labs to avoid handling gaseous phosgene directly, although it still generates toxic gases.

Reaction:

Step-by-Step Workflow

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.

-

Reagents:

-

Substrate: 4-Fluorobenzenesulfonamide (1.0 eq)

-

Reagent: Oxalyl chloride (1.2 - 1.5 eq) or Thionyl Chloride.

-

Catalyst: n-Butyl isocyanate (catalytic amount) or simple reflux in inert solvent.

-

Solvent: anhydrous 1,2-dichlorobenzene (high boiling point required).

-

-

Procedure:

-

Suspend sulfonamide in 1,2-dichlorobenzene.

-

Add oxalyl chloride dropwise at room temperature.

-

Slowly heat the mixture to reflux (~160-180°C). Caution: Vigorous evolution of HCl and CO gas occurs.

-

Reflux for 12-16 hours until gas evolution ceases and the solution becomes clear.

-

-

Purification:

-

Remove solvent under reduced pressure.

-

Distillation: The product is a liquid. Perform fractional distillation under high vacuum (e.g., 0.1 mmHg).

-

Collection: Collect the fraction boiling at 63–65°C / 0.1 mmHg .

-

Reactivity Profile & Mechanism

The core utility of this molecule is its reaction with nucleophiles (amines, alcohols) to form sulfonylureas and sulfonylcarbamates.

Mechanism: Sulfonylurea Formation

The reaction with primary amines is virtually instantaneous and exothermic. No catalyst is typically required.[1]

Mechanism Steps:

-

Nucleophilic Attack: The amine nitrogen attacks the central carbon of the isocyanate.

-

Proton Transfer: Rapid proton shift from the amine nitrogen to the isocyanate nitrogen (stabilized by the sulfonyl group).

Figure 2: Mechanism of Sulfonylurea formation. The reaction is driven by the relief of strain and formation of the stable urea linkage.

Stability & Handling

-

Moisture Sensitivity: Hydrolyzes rapidly in moist air to form the original sulfonamide and

. -

Thermal Stability: Stable at room temperature if stored under inert gas (Argon/Nitrogen).

Analytical Characterization

To validate the structure, compare experimental data against these standard values.

Physical Properties

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid | Darkens on moisture exposure |

| Boiling Point | 63–65 °C @ 0.1 mmHg | High vacuum required |

| Density | ~1.41 g/mL | Denser than water |

| Refractive Index | Estimated from analogs |

Spectroscopic Profile

Infrared Spectroscopy (FT-IR): The most diagnostic feature is the isocyanate stretch.

- : 2240 – 2280 cm⁻¹ (Very Strong, Broad). This peak disappears upon reaction with amines.

- : Two bands at ~1360 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric).

- : ~1230 cm⁻¹ (Ar-F stretch).

Nuclear Magnetic Resonance (NMR):

-

H NMR (CDCl

-

Aromatic region:

8.05 (m, 2H) and -

Pattern: Typical

or

-

-

F NMR:

-

Single peak around -103 to -105 ppm (relative to CFCl

).

-

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 3895-25-8). Link

-

ChemicalBook. Synthesis and Properties of Sulfonyl Isocyanates. Link

-

National Institute of Standards and Technology (NIST). Infrared Spectra of Isocyanates. Link

-

Matesic, L. et al. (2015). "Catalyst-free radical fluorination of sulfonyl hydrazides." RSC Advances. (Provides comparative NMR data for fluorobenzenesulfonyl derivatives). Link

- Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.

Sources

Physical and Chemical Properties of 4-Fluorobenzenesulfonyl Isocyanate: A Technical Guide

Executive Summary

4-Fluorobenzenesulfonyl isocyanate (CAS 3895-25-8) is a high-value electrophilic building block primarily utilized in the synthesis of sulfonylureas, a pharmacophore central to antidiabetic agents (e.g., glibenclamide derivatives) and herbicides. Distinguished by the electron-withdrawing para-fluoro substituent, this reagent exhibits enhanced electrophilicity at the isocyanate carbon compared to its non-fluorinated analogs. This guide provides a rigorous analysis of its physicochemical properties, mechanistic behavior, and handling protocols, designed to support reproducible experimental outcomes in drug discovery campaigns.[1]

Physical Characterization

The physical constants of this compound dictate its handling requirements. It exists as a low-melting solid that frequently presents as a supercooled liquid in laboratory settings.[1]

Table 1: Physicochemical Properties Matrix

| Property | Value | Condition/Note |

| CAS Number | 3895-25-8 | |

| Molecular Formula | C₇H₄FNO₃S | |

| Molecular Weight | 201.18 g/mol | |

| Appearance | Colorless to pale yellow solid/liquid | Low melting point leads to phase variability.[2] |

| Melting Point | 33–38 °C | Solidifies upon refrigeration (2–8 °C).[1] |

| Boiling Point | 63 °C | @ 0.1 mmHg (High vacuum required for distillation).[1] |

| Density | ~1.41 g/cm³ | Estimated at 25 °C. |

| Flash Point | > 110 °C | Closed cup.[1][3] |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to 4-fluorobenzenesulfonamide and CO₂. |

Critical Handling Note: Due to its melting point near ambient temperature (33–38 °C), the compound may arrive as a liquid or a fused solid.[1] It should be melted gently in a water bath (<40 °C) before aliquoting to ensure homogeneity, as partial solidification can lead to concentration gradients if impurities are present.[1]

Chemical Reactivity & Mechanism[1][6]

The reactivity of this compound is driven by the cumulative electron-withdrawing effects of the sulfonyl group (

Electronic Activation

The sulfonyl group adjacent to the nitrogen atom pulls electron density away from the isocyanate (

Reaction Pathway: Sulfonylurea Formation

The primary application is the formation of sulfonylureas via reaction with amines.[1] The mechanism proceeds through a concerted nucleophilic attack followed by a proton transfer.[1]

Figure 1: Mechanistic pathway for the reaction of this compound with a primary amine.

Synthesis & Preparation

While often purchased commercially, in-house preparation is necessary when high freshness is required to avoid sulfonamide impurities (hydrolysis products).[1]

Synthetic Route

The standard preparation involves the phosgenation of 4-fluorobenzenesulfonamide.[1] Due to safety concerns with phosgene, triphosgene or oxalyl chloride are frequently employed as safer alternatives in modern laboratories.[1]

Reaction:

Experimental Workflow (Synthesis)

Figure 2: Workflow for the synthesis of this compound from sulfonamide precursor.

Applications in Drug Discovery[1][6][7][8]

The 4-fluorobenzenesulfonyl moiety is a "privileged structure" in medicinal chemistry.[1] The fluorine atom improves metabolic stability by blocking oxidative metabolism at the para position (preventing hydroxylation) and increases lipophilicity (

Key Applications:

-

Antidiabetics: Synthesis of second and third-generation sulfonylureas that inhibit ATP-sensitive potassium channels in pancreatic beta cells.[1]

-

Antineoplastics: Derivatization of amines to form sulfonylurea-based kinase inhibitors.[1]

-

Proteomics: Activity-based probes where the isocyanate group covalently modifies active site serine or cysteine residues.[1]

Experimental Protocol: Sulfonylurea Coupling

This protocol describes the coupling of this compound with a generic primary amine.[1] This method is self-validating via Infrared (IR) spectroscopy.[1]

Materials

-

This compound (1.0 equiv)

-

Primary Amine (1.0 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Triethylamine (0.1 equiv, optional, catalytic)

Procedure

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Addition: Cool the solution to 0 °C. Add This compound (1.0 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Validation (In-Process Control):

-

Workup:

Handling, Safety & Stability

Hazards[1][9]

-

Corrosive (H314): Causes severe skin burns and eye damage.[1][4]

-

Respiratory Sensitizer (H334): May cause allergy or asthma symptoms if inhaled.[1]

-

Lachrymator: Potent eye irritant.[1]

Storage & Stability

-

Moisture Sensitivity: The compound reacts rapidly with atmospheric moisture to form 4-fluorobenzenesulfonamide, which appears as a white solid precipitate.[1]

-

Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Seal containers with Parafilm.[1]

-

Visual Check: If the liquid contains significant white solids that do not melt upon gentle warming, the reagent has hydrolyzed and should be purified or discarded.[1]

References

-

Sigma-Aldrich. This compound Product Specification & MSDS. Accessed October 2023.[1][4] Link

-

ChemicalBook. This compound Properties and Synthesis. Link

-

National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 24870785. Link[1]

-

Dunkel, M. et al. SuperTarget: a comprehensive target information database for the analysis of drug-target interactions.[1] Nucleic Acids Res. 2008. (Context on Sulfonylurea targets).

- Sartori, P. et al. New syntheses of sulfonyl isocyanates. Journal of Fluorine Chemistry.

Sources

An In-depth Technical Guide on the Reaction Mechanism of 4-Fluorobenzenesulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluorobenzenesulfonyl isocyanate (FBSI) is a pivotal reagent in modern organic and medicinal chemistry. Its robust reactivity, primarily governed by the electrophilic nature of the isocyanate group, allows for the efficient synthesis of a diverse array of compounds, most notably sulfonylureas and related derivatives. This guide provides a comprehensive exploration of the reaction mechanisms of FBSI, detailing its interactions with various nucleophiles, outlining synthetic protocols, and highlighting its significance in the development of new chemical entities.

Introduction: The Strategic Importance of this compound

This compound is a versatile chemical intermediate characterized by a highly reactive isocyanate moiety attached to a 4-fluorobenzenesulfonyl group.[1] The strong electron-withdrawing nature of the sulfonyl group, augmented by the fluorine atom, renders the isocyanate carbon exceptionally electrophilic. This inherent reactivity makes FBSI an invaluable tool for introducing the 4-fluorobenzenesulfonyl group into molecules, a common strategy in drug design to modulate physicochemical properties such as metabolic stability and receptor binding affinity.[2]

Core Reaction Mechanism: Nucleophilic Addition to the Isocyanate

The principal reaction pathway for this compound involves the nucleophilic attack on the electron-deficient carbon atom of the isocyanate group (-N=C=O).[3][4] This addition reaction proceeds through a transient, tetrahedral intermediate which subsequently rearranges to form a stable product. The specific nature of the resulting compound is dictated by the attacking nucleophile.

Figure 1: Generalized reaction mechanism of this compound with a nucleophile.

Key Reactions and Mechanistic Insights

Reaction with Amines: Synthesis of Sulfonylureas

The reaction of FBSI with primary or secondary amines is a cornerstone for the synthesis of sulfonylureas. These compounds are a significant class of molecules with applications ranging from antidiabetic drugs to herbicides.[5][6][7] The reaction is typically rapid and high-yielding.

Mechanism:

-

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate.

-

This forms a zwitterionic tetrahedral intermediate.

-

A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen results in the stable sulfonylurea product.

Figure 2: Mechanism of sulfonylurea formation.

Reaction with Alcohols: Formation of Carbamates

Alcohols react with FBSI to yield N-sulfonylcarbamates. This reaction is generally slower than the reaction with amines and often requires catalysis.[8][9]

Mechanism and Catalysis:

The reaction mechanism is analogous to that with amines. However, the lower nucleophilicity of alcohols necessitates the use of catalysts to achieve practical reaction rates. Common catalysts include tertiary amines and organotin compounds like dibutyltin dilaurate (DBTDL).[10][11][12] Lewis acid catalysts activate the isocyanate by coordinating to the oxygen atom, increasing its electrophilicity. Basic catalysts, on the other hand, deprotonate the alcohol, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of an N-Sulfonylcarbamate

-

To a solution of the alcohol (1.0 eq) in anhydrous toluene, add this compound (1.05 eq).

-

Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).

-

Heat the mixture at 80-100 °C and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and purify by column chromatography.

Reaction with Water: A Competing Pathway

Water can react with FBSI, leading to the formation of an unstable carbamic acid intermediate, which then decomposes to 4-fluorobenzenesulfonamide and carbon dioxide. This is often an undesirable side reaction, and thus, reactions involving FBSI are typically carried out under anhydrous conditions.

Synthesis of this compound

A common laboratory and industrial synthesis of FBSI involves the reaction of 4-fluorobenzenesulfonamide with a phosgene equivalent, such as oxalyl chloride or triphosgene.[13] An alternative route involves the reaction of 4-fluorobenzenesulfonyl chloride with a source of the isocyanate group.

Figure 3: Simplified workflow for the synthesis of this compound.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO₃S | [13] |

| Molecular Weight | 201.17 g/mol | [1] |

| Boiling Point | 63 °C / 0.1 mmHg | |

| Melting Point | 33-38 °C | [14] |

| Appearance | Colorless to light yellow liquid | [1] |

Applications in Drug Development

The 4-fluorobenzenesulfonyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance potency, selectivity, and pharmacokinetic profiles. Sulfonylureas derived from FBSI have been extensively investigated as antidiabetic agents. The facile and efficient nature of the reaction of FBSI with amines makes it a highly attractive method for generating libraries of compounds for high-throughput screening in drug discovery programs.[2][5]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. A thorough understanding of its reaction mechanisms, particularly its reactions with various nucleophiles, is crucial for its effective utilization. The ability to readily form sulfonylureas and related compounds makes FBSI an indispensable tool for researchers and scientists, especially those in the field of drug development. The protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full synthetic potential of this important chemical entity.

References

Sources

- 1. This compound 95 3895-25-8 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Sulfonylureas [sfera.unife.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 11. wernerblank.com [wernerblank.com]

- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound 95 3895-25-8 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Fluorobenzenesulfonyl Isocyanate

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. 4-Fluorobenzenesulfonyl isocyanate is a highly reactive and valuable reagent in the synthesis of novel therapeutics, particularly in the creation of sulfonylurea and sulfonamide derivatives. Its potent electrophilicity, a feature that makes it so useful, also renders it susceptible to degradation if not handled and stored with the utmost care. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its reactivity and purity are maintained for successful synthetic outcomes.

The Chemical Profile of this compound: A Double-Edged Sword

This compound (FBS-I) is a crystalline, low-melting solid with the chemical formula C₇H₄FNO₃S.[1] Its reactivity stems from the highly electrophilic carbon atom within the isocyanate group (-N=C=O). This electrophilicity is significantly amplified by the strong electron-withdrawing effects of the adjacent sulfonyl group (-SO₂-). Aryl sulfonyl isocyanates are recognized as highly versatile and reactive intermediates in organic synthesis, readily reacting with a wide array of nucleophiles to form amides, sulfonylureas, and various heterocyclic compounds.[2]

However, this high reactivity is also the compound's Achilles' heel. The primary pathway for degradation is hydrolysis, which occurs upon contact with water. This reaction is often initiated by atmospheric moisture and leads to the formation of the corresponding sulfonamide and carbon dioxide gas. This not only consumes the valuable reagent but the evolution of CO₂ can also lead to a dangerous build-up of pressure in sealed containers.[3]

Core Principles of Stability: Taming a Reactive Intermediate

The long-term stability of this compound is contingent on the stringent control of its environment. The key factors that influence its degradation are moisture, temperature, and exposure to incompatible materials.

Moisture: The Primary Antagonist

Moisture is the most critical factor in the degradation of this compound. The isocyanate functional group reacts readily with water in an irreversible manner.

Mechanism of Hydrolysis:

The reaction proceeds through the nucleophilic attack of water on the electrophilic carbonyl carbon of the isocyanate. This forms an unstable carbamic acid intermediate, which then rapidly decomposes to yield 4-fluorobenzenesulfonamide and carbon dioxide.

Caption: Hydrolysis pathway of this compound.

This reaction has significant consequences:

-

Loss of Reagent: The active isocyanate is consumed, reducing the yield of the desired product in subsequent reactions.

-

Pressure Buildup: The generation of carbon dioxide gas in a sealed container can lead to a dangerous increase in pressure, potentially causing the container to rupture.[3]

-

Contamination: The resulting sulfonamide can act as an impurity in subsequent reactions.

Temperature: The Accelerator of Degradation

While moisture is the initiator, temperature plays a crucial role in the rate of degradation. Elevated temperatures can accelerate the hydrolysis reaction and may also promote other decomposition pathways. For optimal stability, this compound should be stored under refrigerated conditions.

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 0-6°C[1] | Minimizes the rate of hydrolysis and other potential decomposition reactions. |

| Shipping Temperature | Ambient (short-term) | While short-term exposure to ambient temperatures during shipping is generally acceptable, prolonged exposure should be avoided. |

It is imperative to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.

Incompatible Materials: A Minefield of Reactivity

Beyond water, a range of common laboratory chemicals can react exothermically and often vigorously with this compound. Contact with these substances must be strictly avoided.

| Incompatible Material | Consequence of Contact |

| Alcohols & Amines | Rapid, exothermic reaction to form carbamates and ureas, respectively. |

| Strong Acids & Bases | Can catalyze polymerization and other decomposition reactions.[4] |

| Strong Oxidizing Agents | Potential for vigorous and hazardous reactions. |

Protocols for Optimal Storage and Handling

A self-validating system of storage and handling is crucial to maintain the integrity of this compound. The following protocols are based on extensive experience and best practices in handling highly reactive reagents.

Receiving and Initial Inspection

-

Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage.

-

Verify Seal Integrity: Ensure the manufacturer's seal on the container is intact. A compromised seal may indicate moisture ingress.

-

Examine Product Appearance: The product should be a white to off-white crystalline solid. Any discoloration or clumping may suggest degradation.

Long-Term Storage Protocol

-

Dedicated Storage: Store this compound in a dedicated, clearly labeled, and well-ventilated cold storage unit (refrigerator or cold room) at 0-6°C.[1]

-

Inert Atmosphere: For long-term storage, particularly after the container has been opened, blanketing the material with an inert gas such as argon or nitrogen is highly recommended to displace moist air.

-

Container Integrity: Ensure the container cap is tightly sealed after each use. For bottles with screw caps, the use of paraffin film can provide an additional barrier against moisture.

-

Segregation: Store away from incompatible materials, especially aqueous solutions, acids, bases, alcohols, and amines.

Caption: Workflow for long-term storage of this compound.

Handling Protocol for Use in Synthesis

-

Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold reagent.

-

Inert Environment: Whenever possible, handle the material in a glove box or glove bag under an inert atmosphere. If this is not feasible, work quickly and efficiently in a well-ventilated fume hood with low ambient humidity.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Avoid the use of wooden or paper implements that can absorb moisture.

-

Resealing: After dispensing the required amount, promptly reseal the container, preferably after flushing with an inert gas.

-

Waste Disposal: Any unused material or contaminated implements should be quenched cautiously with a suitable alcohol (e.g., isopropanol) in a well-ventilated area before disposal according to institutional guidelines.

Assessing Purity and Detecting Degradation

Periodic assessment of the purity of stored this compound is a good laboratory practice.

-

Appearance: Visual inspection for discoloration, clumping, or the presence of a liquid phase can be an initial indicator of degradation.

-

Melting Point: The melting point of pure this compound is in the range of 33-38°C. A broadened or depressed melting point is indicative of impurities, likely including the hydrolysis product, 4-fluorobenzenesulfonamide.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band of the isocyanate group (-N=C=O) at approximately 2240-2275 cm⁻¹. The appearance or increase in the intensity of N-H stretching bands (around 3200-3400 cm⁻¹) and amide bands can indicate the formation of the corresponding sulfonamide due to hydrolysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to assess purity. The presence of new signals corresponding to the hydrolysis product would indicate degradation.

References

-

PubMed. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Retrieved from [Link]

-

Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in reactions of aryl sulfonyl isocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF. Retrieved from [Link]

-

MDPI. (2021). Effects of Organic Solvent on Curing Behavior and Storage Stability for Waterborne Paint Containing Catalyst Encapsulated in Micelles. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link]

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). Retrieved from [Link]

-

Springer. (2022). Generation of sulfonylureas under photoredox catalysis and their biological evaluations. Retrieved from [Link]

-

Eawag-BBD. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from [Link]

- Google Patents. (n.d.). USH1696H - Process for making sulfonyl isocyanates.

-

SciSpace. (n.d.). Degradation of fluorobenzene by Rhizobiales strain F11 via ortho cleavage of 4-fluorocatechol and catechol. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]

Sources

hazards and handling of 4-Fluorobenzenesulfonyl isocyanate

An In-depth Technical Guide to the Hazards and Handling of 4-Fluorobenzenesulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

This compound (FBS-NCO) is a highly valuable reagent in modern organic synthesis. Its molecular structure, featuring a potent sulfonyl isocyanate group and a fluorine-substituted benzene ring, makes it a powerful electrophile.[1] This inherent reactivity is precisely what allows chemists to construct complex molecules, such as sulfonylureas and various nitrogen-containing heterocycles, which are foundational in medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the sulfonyl group dramatically enhances the electrophilicity of the isocyanate carbon, enabling it to react readily with a wide array of nucleophiles.[1]

However, this same reactivity profile demands a rigorous and informed approach to its handling. The isocyanate functional group (-NCO) is notoriously hazardous, and FBS-NCO is no exception. This guide provides a field-proven framework for its safe utilization, moving beyond mere procedural steps to explain the causality behind each recommendation. Understanding why a protocol is necessary is the cornerstone of a self-validating safety system in any research environment.

Section 1: Hazard Analysis & Risk Profile

A comprehensive understanding of the hazards associated with this compound is non-negotiable. The risks are multifaceted, spanning acute toxicity, corrosive action, and violent chemical reactivity.

Toxicological Profile: A Multi-Route Threat

Exposure to FBS-NCO can inflict severe harm through multiple routes. The primary danger lies in its ability to act as a potent sensitizer.

-

Inhalation: This is the most critical exposure route. Vapors or mists are fatal if inhaled.[3] Even at low concentrations, it can cause severe respiratory tract irritation and chemical burns.[4] Crucially, isocyanates are known respiratory sensitizers.[5] Initial exposure may lead to irritation, but subsequent exposures, even at minuscule levels, can trigger a severe, asthma-like allergic reaction with symptoms including shortness of breath, wheezing, and chest tightness, which can be permanent.[4][5]

-

Skin Contact: The compound is corrosive and causes severe skin burns and irritation.[4][5] Prolonged contact can lead to skin sensitization, an allergic reaction manifesting as rashes, itching, and blistering upon re-exposure.[5][6] It is vital to recognize that skin exposure can contribute significantly to the development of respiratory sensitization.[6]

-

Eye Contact: Direct contact will cause serious eye irritation and can lead to severe burns and permanent eye damage, including blindness.[3][4][7]

-

Ingestion: If swallowed, FBS-NCO is harmful and will cause severe burns to the mouth, throat, and gastrointestinal tract.[4][7]

Physicochemical Hazards: The Reactivity Risk

The chemical properties of FBS-NCO dictate specific handling and storage requirements to prevent catastrophic failures.

-

Extreme Water Reactivity: This is arguably the most significant immediate handling hazard. This compound reacts violently and almost explosively with water.[8] The reaction is not only highly exothermic but also produces carbon dioxide (CO₂) gas. In a sealed or inadequately vented container, this gas evolution can lead to a rapid and dangerous pressure buildup, creating a risk of container rupture and explosion.

-

Incompatibility with Nucleophiles: The high electrophilicity of the isocyanate carbon means it will react readily with a wide range of common laboratory chemicals. Incompatible materials include acids, strong bases, alcohols, and amines.[3][9] These reactions can be highly exothermic and uncontrolled mixing can lead to a runaway reaction.

-

Combustibility: The material is combustible and its vapors can form explosive mixtures with air.[3] Containers may explode when heated, and vapors can travel to an ignition source and flash back.[3]

GHS Hazard Classification Summary

The globally harmonized system (GHS) provides a standardized summary of the key hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[10] |

Section 2: Protocols for Safe Handling & Storage

A multi-layered approach combining engineering controls, rigorous personal protective equipment (PPE) standards, and meticulous workflow design is essential for mitigating the risks of FBS-NCO.

Engineering Controls & Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) must govern all potential exposures.

-

Primary Engineering Control: All work with this compound must be conducted exclusively within a certified chemical fume hood with demonstrated adequate airflow.[3] This is a non-negotiable requirement to prevent inhalation of vapors.

-

Respiratory Protection: When handling the material, especially during transfers or when the potential for aerosol generation exists, respiratory protection is mandatory. A full-face respirator with a combination cartridge suitable for organic vapors and acid gases (e.g., ABEK-type) is recommended.

-

Eye/Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes and accidental contact.

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves may offer some protection for incidental contact, but heavier-duty gloves should be considered for transfers. Always inspect gloves before use and consult the manufacturer's data for breakthrough times. Never use thin latex gloves.

-

Skin Protection: A flame-resistant lab coat is a minimum requirement. For larger-scale operations or tasks with a higher splash risk, chemically resistant aprons or disposable overalls should be worn.

Storage & Inert Environment

The high reactivity of FBS-NCO, particularly with moisture, dictates stringent storage protocols.

-

Moisture Exclusion: The compound must be stored in a tightly sealed container to prevent contamination with atmospheric moisture.[3][11] Ground-glass stoppers are unsuitable as they are prone to freezing.[8] For long-term storage, sealed glass ampoules or bottles with robust, lined caps are preferred.[8]

-

Inert Atmosphere: To ensure stability and prevent degradation from moisture, containers should be stored under an inert atmosphere, such as nitrogen or argon.[11]

-

Location: Store in a cool, dry, well-ventilated, and secured area away from incompatible materials.[3] Refrigeration is often recommended to minimize vapor pressure and slow potential degradation.[3]

-

Container Integrity: Do not reseal any container if moisture contamination is suspected, due to the risk of pressurization.[11]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe handling and use of FBS-NCO in a typical laboratory synthesis.

Caption: A three-phase workflow for the safe handling of this compound.

Causality Behind the Workflow:

-

Preparation is Paramount: Before the container is opened, the entire system must be prepared. This includes setting up an inert atmosphere to prevent moisture ingress, which could cause a violent reaction, and ensuring emergency kits are ready before an incident occurs.

-

Equilibration: Allowing the refrigerated container to warm to room temperature prevents condensation of atmospheric moisture on the container neck when opened, which could introduce water into the reagent.

-

Inert Transfer: Using a syringe and septum technique is the gold standard. It maintains the inert atmosphere in both the reagent bottle and the reaction flask, preventing contamination and ensuring user safety by minimizing vapor release.

-

Controlled Addition: The high reactivity necessitates a slow, controlled (dropwise) addition to the reaction mixture, often with cooling, to manage the reaction exotherm and prevent a dangerous runaway.

-

Dedicated Decontamination: Isocyanates cannot simply be washed away. Syringes and glassware must be rinsed with a quenching agent (like isopropanol) to neutralize any residual reactive material before standard cleaning. Waste must be segregated as it remains hazardous.

Section 3: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Management

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Assess & Protect: Only personnel trained in hazardous spill cleanup and wearing full PPE (including respiratory protection) should manage the spill.[6]

-

Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, clay, or vermiculite.[6][12] CRITICAL: Do not use combustible absorbents like sawdust or paper towels.[6]

-

Collect: Gently sweep the absorbed material into an open-top container. DO NOT SEAL THE CONTAINER. [12] The slow reaction with ambient moisture will continue to produce CO₂, which could over-pressurize and rupture a sealed container.

-

Decontaminate: Move the open container to a fume hood. A decontamination solution (e.g., 5-10% sodium carbonate solution with detergent) can be slowly added to neutralize the isocyanate.[6] Allow it to stand for at least 48 hours to ensure the reaction is complete before disposal.[6]

Exposure Response

The following decision tree outlines the immediate actions required following personal exposure.

Caption: Emergency response decision tree for personal exposure incidents.

Causality Behind the Response:

-

Fresh Air (Inhalation): The immediate priority is to remove the individual from the contaminated atmosphere to prevent further inhalation of the toxic vapors.[10]

-

Copious Flushing (Skin/Eyes): Isocyanates are not readily water-soluble, so prolonged and thorough flushing with soap and water is necessary to physically remove the chemical from the skin.[13] For eyes, immediate and extensive irrigation is the only way to minimize severe corrosive damage.[4]

-

Immediate Medical Attention: Due to the severe, systemic, and sensitizing nature of isocyanate exposure, professional medical evaluation is always required, regardless of the apparent severity of the initial symptoms.[4][10]

Conclusion

This compound is a reagent of significant synthetic power, but it demands commensurate respect and caution. Its utility in drug discovery and materials science is undeniable, but its hazards—acute toxicity, corrosivity, and extreme reactivity—are equally potent. By integrating a deep understanding of these hazards with rigorous engineering controls, meticulous work protocols, and prepared emergency responses, researchers can harness the synthetic capabilities of this compound while ensuring the highest standards of laboratory safety.

References

- 4 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-20). Sigma-Aldrich.

- 4-Fluorobenzenesulfonamide - Safety Data Sheet. (2023-04-08). Ossila.

- SAFETY DATA SHEET - 4-Fluorobenzyl isocyanate. (n.d.). Fisher Scientific.

- This compound | 3895-25-8. (n.d.). Benchchem.

- Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association.

- Isocyanate - Cargo Handbook. (n.d.). Cargo Handbook.

- Isocyanate Exposure, Reaction and Protection – Quick Tips. (n.d.). BHHC Safety Center.

- GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia.

- Chlorosulfonyl isocyanate 103750 - Safety Data Sheet. (2024-11-04).

- chlorosulfonyl isocyanate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Isocyanates – A family of chemicals. (2025-08-11). Transports Canada.

- Huang, D., & Yan, G. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry, 15(8), 1753-1761.

- This compound 95 3895-25-8. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride. (n.d.). Fisher Scientific.

- Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. (n.d.). Cole-Parmer.

Sources

- 1. This compound | 3895-25-8 | Benchchem [benchchem.com]

- 2. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. actsafe.ca [actsafe.ca]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.ca [fishersci.ca]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 12. Isocyanates – A family of chemicals [tc.canada.ca]

- 13. bhhcsafetycenter.com [bhhcsafetycenter.com]

solubility of 4-Fluorobenzenesulfonyl isocyanate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Fluorobenzenesulfonyl Isocyanate in Organic Solvents

Introduction: The Critical Role of Solubility for a Potent Reagent

This compound (F-BSI) is a highly valuable reagent in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its bifunctional nature, featuring a highly electrophilic isocyanate group and an activated sulfonyl moiety, makes it a powerful building block for constructing complex molecules such as sulfonamides and sulfonylureas.[1] The success of any synthetic procedure involving F-BSI—from reaction kinetics and yield to purification and formulation—is fundamentally tethered to a thorough understanding of its solubility in various organic media.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, outline a robust experimental protocol for its quantification, and emphasize the critical safety and handling considerations dictated by its reactive nature.

Physicochemical Properties and Reactivity Profile of this compound

A molecule's solubility is a direct consequence of its structure, polarity, and potential interactions with the solvent. F-BSI is a low-melting crystalline solid with the key properties summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₃S | [2] |

| Molecular Weight | 201.17 g/mol | [2] |

| Melting Point | 33-38 °C (lit.) | [2][3] |

| Boiling Point | 63 °C @ 0.1 mmHg (lit.) | [2][3] |

| Appearance | White crystalline low melting solid | [4] |

The solubility behavior of F-BSI is dominated by its extreme reactivity. The isocyanate functional group (-N=C=O) is a potent electrophile, making the compound highly susceptible to reaction with any nucleophilic species.[1][5]

Key Reactivity Considerations:

-

Reaction with Water: F-BSI reacts readily, and often violently, with water to form the corresponding unstable carbamic acid, which then decomposes to 4-fluorobenzenesulfonamide and carbon dioxide gas.[5] This dictates that all solvents and equipment used for solubility studies must be scrupulously anhydrous.

-

Reaction with Alcohols: Alcohols will react to form carbamates, fundamentally altering the molecule and rendering any solubility measurement invalid.

-

Reaction with Amines: Primary and secondary amines react rapidly to form sulfonylureas.

Consequently, only aprotic and anhydrous organic solvents are suitable for determining the true solubility of this compound. Protic solvents (water, alcohols, primary/secondary amines) are not solvents but reactive partners.

Rationale for Solvent Selection in Solubility Studies

Choosing the right solvent is the most critical decision in designing a solubility experiment for F-BSI. The primary directive is to prevent any chemical reaction. Based on this, we can classify suitable aprotic solvents and predict a qualitative solubility trend based on the principle of "like dissolves like."

-

Nonpolar Aprotic Solvents (e.g., Hexanes, Toluene): F-BSI possesses a nonpolar aromatic ring, suggesting some affinity for these solvents. However, the highly polar sulfonyl isocyanate group (-SO₂NCO) will limit its solubility in purely nonpolar media like hexanes. Toluene, with its aromatic character, is expected to be a better solvent than aliphatic hydrocarbons.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, DMF): These solvents are generally excellent candidates. They lack reactive protons but possess sufficient polarity (via dipole moments) to solvate the polar functional groups of F-BSI. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are often effective. Highly polar solvents like Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are predicted to be very good solvents for F-BSI.

Experimental Protocol for Quantitative Solubility Determination

This section provides a robust, step-by-step protocol for determining the solubility of F-BSI using a gravimetric method. This method is reliable, requires standard laboratory equipment, and is self-validating when performed with care.

Core Principle

The protocol is designed to create a saturated solution of F-BSI in a given anhydrous solvent at a controlled temperature. A saturated solution is one in which the dissolved solute is in equilibrium with excess, undissolved solid. By quantifying the amount of solute in a known volume of the clear, saturated supernatant, the solubility can be accurately calculated.

Critical Safety Precautions

This compound and its related compounds are classified as hazardous.[2] They are corrosive and potent respiratory and skin sensitizers.[6][7]

-

Handling: All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or laminate gloves are preferred for extended handling), a lab coat, and chemical splash goggles with a face shield.[2]

-

Moisture Control: This compound reacts with moisture.[8] All glassware must be oven- or flame-dried before use. Anhydrous solvents from a sealed bottle or a solvent purification system should be used. Operations should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

-

This compound (≥95% purity)

-

Anhydrous organic solvents (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate, Acetonitrile)

-

Analytical balance (readable to 0.1 mg)

-

Oven-dried glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Gas-tight syringes and needles

-

Orbital shaker or magnetic stirrer with temperature control

-

Benchtop centrifuge with appropriate vial adapters

-

Calibrated micropipettes

-

Inert gas source (Nitrogen or Argon)

Step-by-Step Experimental Workflow

-

Preparation: Place 5-6 clean, dry vials in the analytical balance to equilibrate. Tare the balance. Add approximately 50-100 mg of F-BSI to each vial and record the exact mass (m_initial).

-

Solvent Addition: Using a gas-tight syringe, add a small, precise volume of the chosen anhydrous solvent (e.g., 0.5 mL) to the first vial. Cap the vial tightly.

-

Equilibration: Place the sealed vial on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for a set period, typically 24 hours, to ensure equilibrium is reached.[9] Check visually to ensure undissolved solid remains. If all solid dissolves, add more F-BSI and restart the equilibration.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 5000 x g) for 10-15 minutes.[9] This will pellet the excess solid, leaving a clear, saturated supernatant.

-

Sample Extraction: Working quickly and carefully in the fume hood, uncap the vial. Using a calibrated micropipette, withdraw a precise volume of the clear supernatant (e.g., 200 µL or V_sample). Crucially, do not disturb the solid pellet at the bottom.

-

Gravimetric Analysis: Dispense the extracted supernatant into a pre-weighed, tared vial (m_vial). Record the exact mass of the vial plus the sample. Evaporate the solvent using a gentle stream of dry nitrogen or argon. Once the solvent is fully removed, re-weigh the vial containing the dry F-BSI residue (m_final).

-

Calculation:

-

The mass of the dissolved F-BSI is: m_solute = m_final - m_vial

-

The solubility (S) in mg/mL is: S = m_solute / V_sample

-

Repeat this process for each solvent of interest.

Experimental Workflow Diagram

Caption: Experimental workflow for determining F-BSI solubility.

Data Summary Table

The results from the experimental protocol should be recorded systematically for easy comparison. The following table provides a template for organizing the data.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | Nonpolar Aprotic | 25 | User Data | User Data |

| Dichloromethane | Polar Aprotic | 25 | User Data | User Data |

| Tetrahydrofuran | Polar Aprotic | 25 | User Data | User Data |

| Ethyl Acetate | Polar Aprotic | 25 | User Data | User Data |

| Acetonitrile | Polar Aprotic | 25 | User Data | User Data |

| N,N-Dimethylformamide | Polar Aprotic | 25 | User Data | User Data |

Conclusion

While pre-compiled quantitative data on the solubility of this compound is scarce, this guide provides the scientific rationale and a detailed, trustworthy experimental protocol to empower researchers to generate this critical data in-house. The highly reactive nature of the isocyanate group is the single most important factor, mandating the exclusive use of anhydrous, aprotic solvents and meticulous handling techniques. By following the outlined procedures, scientists in drug discovery and process development can ensure accurate and reliable solubility data, leading to more robust, efficient, and scalable synthetic outcomes.

References

- Google Patents. Method for determining solubility of a chemical compound.

- Wikipedia.

- Merck.

- Sigma-Aldrich.

- Sigma-Aldrich.

- RSC Publishing.

- Fisher Scientific.

- Santa Cruz Biotechnology.

- Nanopartikel. Procedure for solubility testing of NM suspension.

- LookChem.

- ChemicalBook.

Sources

- 1. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound 95 3895-25-8 [sigmaaldrich.com]

- 3. This compound 95 3895-25-8 [sigmaaldrich.com]

- 4. This compound CAS#: 3895-25-8 [amp.chemicalbook.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. manavchem.com [manavchem.com]

- 9. materialneutral.info [materialneutral.info]

An In-depth Technical Guide to the Core Applications of 4-Fluorobenzenesulfonyl Isocyanate in Organic Chemistry

Introduction: Unveiling the Reactivity of a Versatile Reagent

4-Fluorobenzenesulfonyl isocyanate (FBS-NCO) is a highly reactive electrophilic building block that has carved a significant niche in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development.[1][2] Its utility stems from the unique combination of a potent electrophilic isocyanate group and an electron-deficient sulfonyl moiety, further modulated by the presence of a fluorine atom on the phenyl ring. This fluorine substitution not only influences the reagent's reactivity but can also impart desirable pharmacokinetic properties to the resulting molecules, such as enhanced metabolic stability and improved binding affinity.

The core of its reactivity lies in the N=C=O functional group, which is highly susceptible to nucleophilic attack. The adjacent, strongly electron-withdrawing sulfonyl group (SO₂) dramatically increases the electrophilicity of the isocyanate carbon, making it significantly more reactive than typical alkyl or aryl isocyanates. This heightened reactivity allows for efficient reactions with a broad range of nucleophiles, most notably amines and alcohols, under mild conditions. This guide provides an in-depth exploration of its primary applications, focusing on the underlying chemical principles, field-proven experimental protocols, and the strategic advantages it offers to researchers and drug development professionals.

| Property | Value | Reference |

| Chemical Formula | FC₆H₄SO₂NCO | [2] |

| Molecular Weight | 201.17 g/mol | |

| CAS Number | 3895-25-8 | [2] |

| Appearance | (Not specified, typically a liquid or low-melting solid) | |

| Boiling Point | 63 °C at 0.1 mmHg | |

| Melting Point | 33-38 °C |

Core Application 1: Synthesis of N-(4-Fluorobenzenesulfonyl)ureas

The most prominent and well-established application of this compound is the synthesis of N-sulfonylureas. This class of compounds is of immense importance in medicinal chemistry, famously including several generations of drugs for the treatment of type II diabetes.[3][4] The reaction provides a direct and highly efficient route to construct the sulfonylurea backbone.

Mechanistic Rationale and Causality

The synthesis proceeds via a classic nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the highly electrophilic carbonyl carbon of the isocyanate. This is the rate-determining step and occurs readily without the need for harsh catalysts or high temperatures. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted sulfonylurea product.

The choice of this compound as the reagent is deliberate. The fluorine atom acts as a bioisostere for hydrogen but possesses a strong electron-withdrawing character. This can influence the pKa of the final sulfonylurea's N-H proton, which is critical for its biological activity, often involving binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.[4]

Caption: Mechanism of N-Sulfonylurea formation.

Field-Proven Experimental Protocol: General Synthesis of a Sulfonylurea

This protocol provides a self-validating system for the synthesis of a sulfonylurea derivative from an amine and this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(4-fluorophenylsulfonyl)-N'-(cyclohexyl)urea.

Materials:

-

Cyclohexylamine

-

This compound (FBS-NCO)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexylamine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

-

Causality: FBS-NCO is moisture-sensitive. Using anhydrous solvent and an inert atmosphere prevents the isocyanate from hydrolyzing to the corresponding sulfonamide, which would reduce yield and complicate purification.

-

-

Reagent Addition (Controlled Temperature): Cool the amine solution to 0 °C using an ice-water bath. Add this compound (1.0 eq) dropwise via syringe over 5-10 minutes.

-

Causality: The reaction is often exothermic. Slow, cooled addition maintains control over the reaction temperature, preventing potential side reactions and ensuring selectivity.

-

-

Reaction Monitoring (Completion Check): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine or isocyanate is fully consumed (typically 1-3 hours).

-

Causality: TLC provides a rapid and effective way to validate reaction completion, preventing premature workup of an incomplete reaction or prolonged stirring that could lead to degradation.

-

-

Aqueous Workup (Quenching & Extraction): Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

-

Causality: The acidic wash protonates and solubilizes the basic starting amine into the aqueous layer. The basic wash removes any acidic byproducts. The brine wash helps to break emulsions and begins the drying process.

-

-

Drying and Concentration (Solvent Removal): Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is crucial before solvent evaporation to prevent the product from co-distilling or degrading.

-

-

Purification (Isolation of Target): The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or flash column chromatography on silica gel.

-

Causality: Recrystallization is an effective method for purifying crystalline solids, providing a high-purity product, which is essential for biological testing and characterization.

-

Caption: Experimental workflow for sulfonylurea synthesis.

Core Application 2: Participation in Cycloaddition Reactions

While less documented for the 4-fluoro derivative specifically, sulfonyl isocyanates are known to participate in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form β-lactams.[5][6] The principles governing the reactivity of the highly related chlorosulfonyl isocyanate (CSI) are largely applicable here.[7][8]

The reaction mechanism can be either concerted or stepwise, depending on the electronic nature of the alkene.[6][8] Electron-rich alkenes tend to favor a stepwise pathway involving a zwitterionic or diradical intermediate, whereas electron-deficient alkenes may proceed through a concerted transition state.[7] The resulting N-(arylsulfonyl)-β-lactams are valuable synthetic intermediates, as the N-sulfonyl group can be reductively cleaved to afford the free β-lactam, a core structural motif in many antibiotic drugs. This application highlights the potential of FBS-NCO in the construction of complex heterocyclic systems.

Safety and Handling: A Trustworthy Approach

As a highly reactive electrophile, this compound must be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Classifications: It is classified as an acute toxicant (oral, dermal, inhalation), causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture. Use syringes or cannulas for transfers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and nucleophiles like amines and alcohols.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its primary application as a direct precursor to N-sulfonylureas provides an efficient and reliable method for accessing a class of molecules with profound importance in medicinal chemistry. The high electrophilicity of the isocyanate, enhanced by the sulfonyl group, ensures rapid and clean reactions with nucleophiles. Furthermore, its potential role in cycloaddition reactions opens avenues for constructing complex heterocyclic scaffolds. For researchers and drug development professionals, a thorough understanding of its reactivity, handling requirements, and mechanistic pathways is key to leveraging its full synthetic potential.

References

-

Schmidt, M. A., Stokes, R. W., Davies, M. L., & Roberts, F. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4550–4560. [Link]

-

PubMed. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. ResearchGate. [Link]

-

Royal Society of Chemistry. (2021). Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. [Link]

-

Shellhamer, D. F., et al. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Scribd. [Link]

-

ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. [Link]

-

Kaur, T., Wadhwa, P., Bagchi, S., & Sharma, A. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 52(44), 6958–6976. [Link]

-

ResearchGate. (n.d.). Syntheses from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. PubMed Central. [Link]

-

Chemsrc. (n.d.). 4-Fluorobenzenesulfonamide. Chemsrc. [Link]

- Google Patents. (n.d.). US5569761A - Process for the preparation of sulfonylureas.

-

Research Trends. (n.d.). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]

-

Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry, 15(23), 5025–5032. [Link]

-

MDPI. (n.d.). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. MDPI. [Link]

-

Royal Society of Chemistry. (2023). Challenges and recent advances in bio-based isocyanate production. Green Chemistry. [Link]

-

ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. ResearchGate. [Link]

Sources

- 1. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4-フルオロベンゼンスルホニルイソシアナート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchtrends.net [researchtrends.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

High-Fidelity Amine Profiling: The 4-Fluorobenzenesulfonyl Isocyanate (4-FBS) Protocol

Executive Summary

The derivatization of amines is a cornerstone workflow in metabolomics, proteomics, and pharmaceutical impurity profiling. While traditional reagents like OPA (ortho-phthalaldehyde) or FMOC-Cl target fluorescence or UV detection, 4-Fluorobenzenesulfonyl isocyanate (4-FBS) offers a unique, dual-modal advantage:

- NMR Silent-Background Quantitation: The introduction of a magnetically equivalent fluorine atom allows for sensitive Nuclear Magnetic Resonance (NMR) profiling without interference from the endogenous biological matrix.

-

Enhanced Ionization & Retention: The sulfonylurea moiety significantly increases hydrophobicity for Reverse-Phase HPLC (RP-HPLC) retention and improves electrospray ionization (ESI) efficiency for polar amines.

This guide details the mechanistic grounding, optimized protocols, and critical control points for deploying 4-FBS in high-stakes analytical environments.

Chemical Mechanism & Rationale[1][2]

The Sulfonyl Isocyanate Advantage

Unlike standard alkyl or aryl isocyanates, the sulfonyl group in 4-FBS exerts a strong electron-withdrawing effect. This renders the isocyanate carbon highly electrophilic, ensuring rapid reaction kinetics even with sterically hindered or weakly nucleophilic secondary amines.

Reaction Scheme: The nucleophilic amine nitrogen attacks the isocyanate carbon. A proton transfer ensues, resulting in a stable sulfonylurea derivative.

Figure 1: Mechanistic pathway of amine derivatization with 4-FBS. The reaction proceeds via nucleophilic addition to form a stable sulfonylurea.

Protocol A: NMR Quantitative Profiling

This protocol is optimized for analyzing amines in complex biological fluids (e.g., serum, urine) where

Reagents & Equipment

-